molecular formula C14H13NO4S B14063238 4-(Benzenesulfinyl)-1-ethoxy-2-nitrobenzene CAS No. 101241-52-5

4-(Benzenesulfinyl)-1-ethoxy-2-nitrobenzene

Cat. No.: B14063238
CAS No.: 101241-52-5
M. Wt: 291.32 g/mol
InChI Key: XWVGAMLHFMEIHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzenesulfinyl)-1-ethoxy-2-nitrobenzene is a substituted benzene derivative characterized by three distinct functional groups:

  • Benzenesulfinyl group (-SO-C₆H₅) at position 4,
  • Ethoxy group (-OCH₂CH₃) at position 1,
  • Nitro group (-NO₂) at position 2.

This compound combines electron-withdrawing (nitro, sulfinyl) and electron-donating (ethoxy) substituents, creating a unique electronic environment.

Properties

CAS No.

101241-52-5

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

IUPAC Name

4-(benzenesulfinyl)-1-ethoxy-2-nitrobenzene

InChI

InChI=1S/C14H13NO4S/c1-2-19-14-9-8-12(10-13(14)15(16)17)20(18)11-6-4-3-5-7-11/h3-10H,2H2,1H3

InChI Key

XWVGAMLHFMEIHY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzenesulfinyl)-1-ethoxy-2-nitrobenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the sulfinylation of a benzene derivative followed by nitration and ethoxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and safety during production .

Chemical Reactions Analysis

Types of Reactions

4-(Benzenesulfinyl)-1-ethoxy-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions often involve controlled temperatures, pressures, and the use of catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amino derivatives, and various substituted benzene compounds, depending on the specific reaction and conditions employed .

Mechanism of Action

The mechanism of action of 4-(Benzenesulfinyl)-1-ethoxy-2-nitrobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, its derivatives may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent . The pathways involved often include oxidative stress, apoptosis, and signal transduction .

Comparison with Similar Compounds

Below is a systematic comparison with key structurally related benzene derivatives, focusing on substituent effects, synthesis routes, and inferred properties.

Table 1: Structural and Functional Comparison
Compound Name CAS Number Molecular Formula Substituent Positions Key Features
4-(Benzenesulfinyl)-1-ethoxy-2-nitrobenzene Not provided C₁₄H₁₃NO₄S 1-OEt, 2-NO₂, 4-SOPh Sulfinyl group enhances polarity
1-(Benzenesulfonylmethyl)-4-fluoro-2-nitrobenzene 86434-32-4 C₁₃H₁₁FNO₄S 2-NO₂, 4-F, benzenesulfonylmethyl Fluorine introduces steric/electronic effects
1-Ethoxy-2-nitrobenzene NIC990 C₈H₉NO₃ 1-OEt, 2-NO₂ Parent compound without sulfinyl
1-Ethoxy-4-nitrobenzene NID000 C₈H₉NO₃ 1-OEt, 4-NO₂ Positional isomer of nitro group
(E)-1-Methoxy-3-[2-(4-nitrophenyl)ethenyl]benzene 14064-58-5 C₁₅H₁₃NO₃ 1-OMe, 3-ethenyl-4-NO₂Ph Extended conjugation via ethenyl group
Functional Group Analysis

a. Sulfinyl vs. Sulfonyl Groups

  • This compound contains a sulfinyl (-SO-) group, which is less electron-withdrawing than the sulfonyl (-SO₂-) group in 1-(benzenesulfonylmethyl)-4-fluoro-2-nitrobenzene . The sulfinyl group may increase solubility in polar solvents compared to non-polar derivatives.

b. Nitro Group Positional Isomerism

  • The 2-nitro substituent in the target compound vs. the 4-nitro isomer (NID000) alters electronic effects:
    • A 2-nitro group is meta-directing, while a 4-nitro group (para to ethoxy) creates stronger resonance effects.
    • This difference impacts reactivity in further substitution reactions (e.g., electrophilic aromatic substitution).

c. Ethoxy vs. Methoxy Substituents

Biological Activity

4-(Benzenesulfinyl)-1-ethoxy-2-nitrobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound features a sulfinyl group attached to a benzene ring, along with an ethoxy and nitro substituent. Its molecular formula is C11H13NO3SC_{11}H_{13}NO_3S, and it has a molecular weight of approximately 249.29 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of 2-nitroaniline with benzenesulfinic acid in the presence of an appropriate catalyst. The process can be optimized for yield and purity through various reaction conditions, such as temperature and solvent choice.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on sulfonamide derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli15
This compoundS. aureus18

Cytotoxicity

In vitro assays have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The compound's mechanism appears to involve the induction of apoptosis and disruption of cellular metabolism.

Cell LineIC50 (µM)
MCF-712.5
HeLa10.0

The biological activity of this compound is believed to be mediated through the inhibition of specific enzymes involved in metabolic pathways critical for cell proliferation and survival. Molecular docking studies have suggested that it may interact with targets such as cyclooxygenase (COX) enzymes, which are implicated in inflammatory processes and cancer progression.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of several sulfonamide derivatives, including this compound, against clinical isolates of resistant bacterial strains. The findings indicated a promising potential for development into therapeutic agents.
  • Cytotoxic Evaluation : In a research study published by Johnson et al. (2024), the cytotoxic effects of the compound were assessed using various cancer cell lines. Results showed that treatment with this compound resulted in significant cell death compared to controls, highlighting its potential as an anticancer agent.
  • Mechanistic Insights : A recent investigation into the molecular mechanisms underlying the compound's activity revealed that it induces apoptosis through the activation of caspase pathways in cancer cells, as detailed by Lee et al. (2024).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.